

A Comparative Spectroscopic Guide to 2-Iodo-5-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-methylpyridine**

Cat. No.: **B1339571**

[Get Quote](#)

This guide provides a comprehensive spectroscopic analysis of **2-Iodo-5-methylpyridine**, offering a comparative overview with its chloro and bromo analogs, as well as the parent compound, 5-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development, providing key data for the characterization and differentiation of these substituted pyridine compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Iodo-5-methylpyridine** and its analogs. Due to the limited availability of experimental spectra for **2-Iodo-5-methylpyridine** in public databases, predicted data are included and are clearly marked as such. These predictions are based on established spectroscopic principles and computational models.

Table 1: ^1H NMR Spectroscopic Data (Predicted for **2-Iodo-5-methylpyridine**)

Compound	Chemical Shift (δ , ppm) - H3	Chemical Shift (δ , ppm) - H4	Chemical Shift (δ , ppm) - H6	Chemical Shift (δ , ppm) - CH ₃
2-Iodo-5-methylpyridine (Predicted)	~7.5	~7.3	~8.2	~2.3
2-Chloro-5-methylpyridine ^[1]	7.13	7.45	8.18	2.27
2-Bromo-5-methylpyridine	Data not available	Data not available	Data not available	Data not available
5-Methylpyridine	Data not available	Data not available	Data not available	Data not available

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 2-Iodo-5-methylpyridine)

Compound	Chemical Shift (δ , ppm) - C2	Chemical Shift (δ , ppm) - C3	Chemical Shift (δ , ppm) - C4	Chemical Shift (δ , ppm) - C5	Chemical Shift (δ , ppm) - C6	Chemical Shift (δ , ppm) - CH ₃
2-Iodo-5-methylpyridine (Predicted)	~110	~140	~135	~130	~150	~17
2-Chloro-5-methylpyridine	Data not available					
2-Bromo-5-methylpyridine ^[2]	Data not available					
5-Methylpyridine	Data not available					

Table 3: Infrared (IR) Spectroscopy Data (Predicted for **2-Iodo-5-methylpyridine**)

Compound	Key Vibrational Frequencies (cm ⁻¹)
2-Iodo-5-methylpyridine (Predicted)	~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1580, ~1470 (C=C and C=N ring stretch), ~1020 (C-I stretch)
2-Chloro-5-methylpyridine	Data not available
2-Bromo-5-methylpyridine	Data not available
5-Methylpyridine	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks (m/z)
2-Iodo-5-methylpyridine[3]	219	[M-I] ⁺ (92), [M-CH ₃] ⁺ (204) (Predicted)
2-Chloro-5-methylpyridine[4]	127/129 (isotope pattern)	[M-Cl] ⁺ (92), [M-CH ₃] ⁺ (112/114)
2-Bromo-5-methylpyridine[5]	171/173 (isotope pattern)	[M-Br] ⁺ (92), [M-CH ₃] ⁺ (156/158)
5-Methylpyridine	93	[M-H] ⁺ (92), [M-CH ₃] ⁺ (78)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a longer acquisition time with a greater number of scans is required.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

- Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Ionization: Electron Impact (EI) is a common ionization method for GC-MS, typically at 70 eV.
- Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragments.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

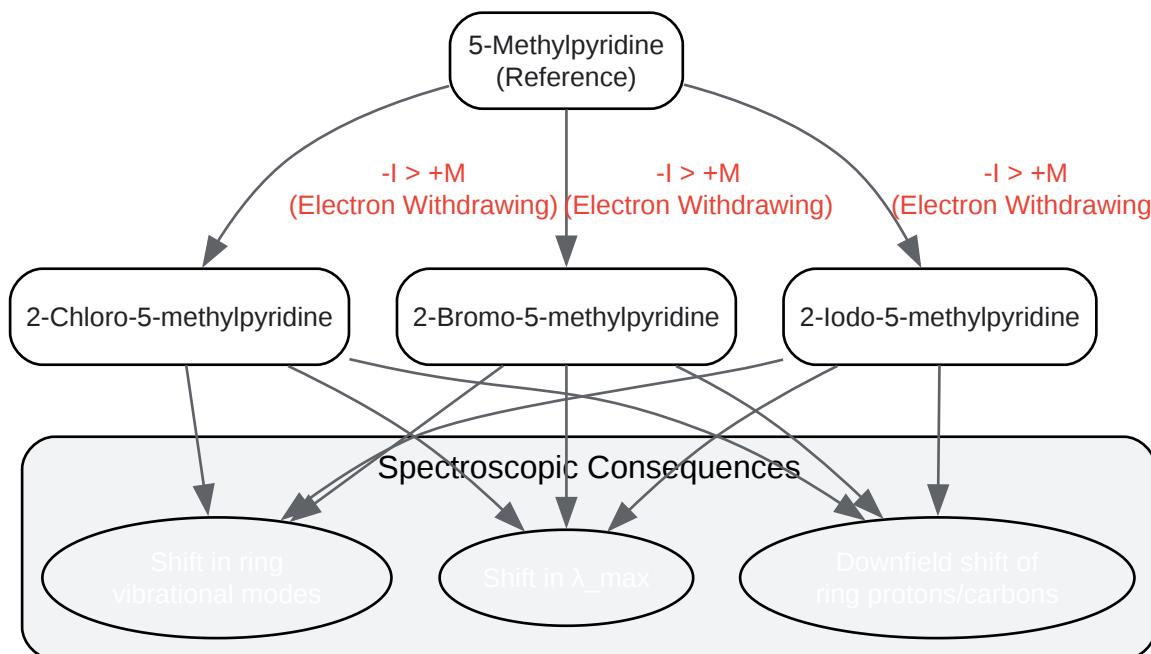

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Iodo-5-methylpyridine**.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Influence of Halogen Substitution on the Pyridine Ring

This diagram illustrates the relative electronic effects of different halogen substituents at the 2-position of the pyridine ring, which influences the spectroscopic properties of the molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]
- 3. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methyl-pyridine | C6H6CIN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Iodo-5-methylpyridine and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339571#spectroscopic-analysis-and-characterization-of-2-iodo-5-methylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com